molecular formula C15H19N9O2 B13374593 5-amino-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile

5-amino-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile

Cat. No.: B13374593
M. Wt: 357.37 g/mol
InChI Key: IDVBTMAWOJDVDQ-UHFFFAOYSA-N
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Description

5-amino-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile is a complex organic compound that features a pyrazole ring substituted with a triazinyl group and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine with an appropriate pyrazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the triazinyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could lead to amines or alcohols.

Scientific Research Applications

5-amino-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-amino-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile apart is its unique combination of a pyrazole ring with a triazinyl group and morpholine moieties. This structure provides it with distinct chemical properties and potential for diverse applications.

Properties

Molecular Formula

C15H19N9O2

Molecular Weight

357.37 g/mol

IUPAC Name

5-amino-1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C15H19N9O2/c16-9-11-10-18-24(12(11)17)15-20-13(22-1-5-25-6-2-22)19-14(21-15)23-3-7-26-8-4-23/h10H,1-8,17H2

InChI Key

IDVBTMAWOJDVDQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C(=C(C=N3)C#N)N)N4CCOCC4

Origin of Product

United States

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